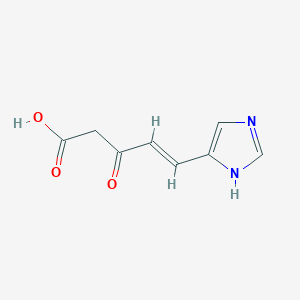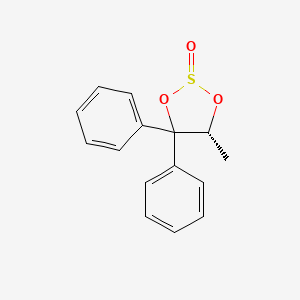
Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is a chemical compound known for its unique structure and properties. It is a cyclic sulfite ester with the molecular formula C15H14O3S and a molecular weight of 274.33 g/mol . This compound is often used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide can be synthesized through the reaction of 1,1-diphenyl-1,2-propanediol with thionyl chloride, followed by cyclization with sulfur dioxide . The reaction typically occurs under mild conditions, with the use of an inert solvent such as dichloromethane. The reaction mixture is stirred at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 1,1-Diphenyl-1,2-propanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of chiral sulfoxides and other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. These reactions allow it to interact with various molecular targets, including enzymes and other proteins. The compound’s unique structure enables it to form stable intermediates, which can modulate biological pathways and exert specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Dioxathiolane, 2-oxide: A simpler analog with similar reactivity but lacking the methyl and diphenyl groups.
4,5-Diphenyl-imidazol-1,2,3-triazole: Another compound with diphenyl groups, used in different applications such as enzyme inhibition.
Thiazoles: Compounds with a sulfur and nitrogen heterocycle, exhibiting diverse biological activities.
Uniqueness
Trans-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is unique due to its specific cyclic sulfite structure and the presence of both methyl and diphenyl groups. These structural features confer distinct reactivity and stability, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C15H14O3S |
|---|---|
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
(5R)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3/t12-,19?/m1/s1 |
Clé InChI |
ACONWRLGPDTDKX-ISGGMURCSA-N |
SMILES isomérique |
C[C@@H]1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


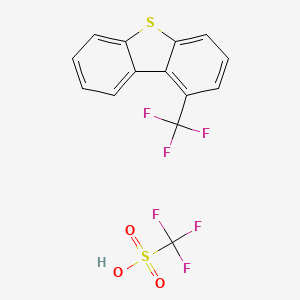
![N-(14-Hydroxy-3,6,9,12-tetraoxatetradecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12818662.png)
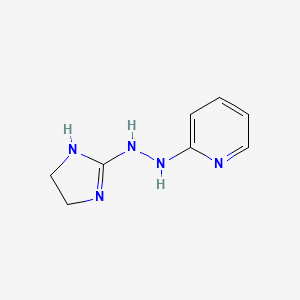
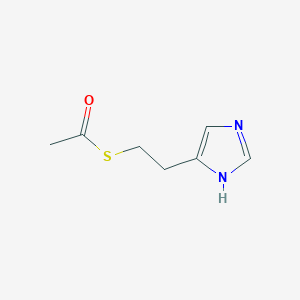
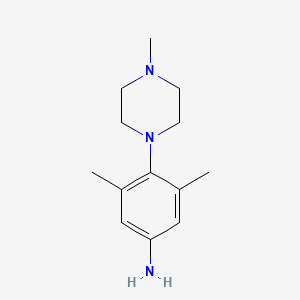
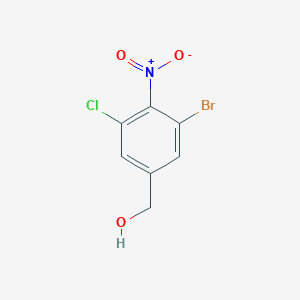
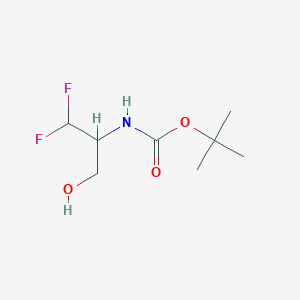
![5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12818702.png)
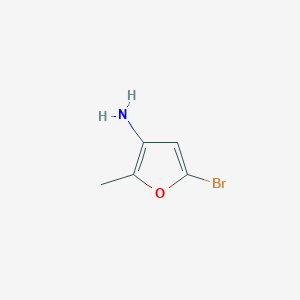
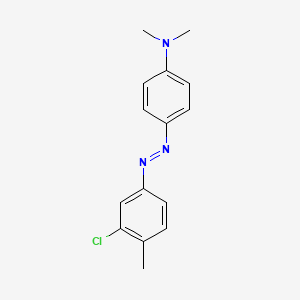
![2-(1H-Benzo[d]imidazol-2-yl)-2-(hydroxyimino)acetaldehyde](/img/structure/B12818719.png)

![N-(4,5-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12818742.png)
